Doxapram hidrocloruro monohidratado
Descripción general
Descripción
Doxapram Hydrochloride is a peripheral and central respiratory stimulant with a brief duration of action . It is a clear, colorless, sterile, non-pyrogenic, aqueous solution with pH 3.5 to 5, for intravenous administration . Each mL contains doxapram hydrochloride 20 mg, benzyl alcohol (as preservative) 0.9%, and water for injection . It is a white to off-white, crystalline powder, sparingly soluble in water, alcohol, and chloroform .
Synthesis Analysis
Doxapram was first synthesized in the 1960s and found to have a strong, dose-dependent respiratory stimulant action in mammals .
Molecular Structure Analysis
The molecular formula of Doxapram hydrochloride monohydrate is C24H33ClN2O3 . It is known chemically as 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone monohydrochloride monohydrate . The molecular weight is 433.0 g/mol .
Chemical Reactions Analysis
Doxapram has been found to evoke 3H overflow in a concentration-dependent manner, and doxapram-evoked release was inhibited by the Ca2+ channel blocker nifedipine .
Physical and Chemical Properties Analysis
Doxapram hydrochloride is a white to off-white, crystalline powder, sparingly soluble in water, alcohol, and chloroform . It is a clear, colorless, sterile, non-pyrogenic, aqueous solution with pH 3.5 to 5, for intravenous administration .
Aplicaciones Científicas De Investigación
Tratamiento de la Insuficiencia Respiratoria Aguda
Doxapram hidrocloruro monohidratado se utiliza como tratamiento temporal para la insuficiencia respiratoria aguda. Esto es particularmente importante en los casos superpuestos a la enfermedad pulmonar obstructiva crónica (EPOC). Actúa como un estimulante central y respiratorio, ayudando a aliviar los síntomas de la insuficiencia respiratoria .
Manejo de la Depresión Respiratoria Postoperatoria
La depresión respiratoria postoperatoria puede ser una complicación importante después de la cirugía. Doxapram HCL sirve como una intervención a corto plazo para estimular la respiración y prevenir la hipoxemia después de la anestesia .
Estimulación de la Respiración en Recién Nacidos
En neonatología, se investiga el Doxapram HCL por su potencial para estimular la respiración en recién nacidos, especialmente en casos de apnea de la prematuridad. Ayuda a reducir la frecuencia y duración de los episodios de apnea.
Tratamiento de la Depresión del Sistema Nervioso Central Inducida por Medicamentos
Se investiga el Doxapram HCL para revertir la depresión del sistema nervioso central causada por sobredosis o mal uso de medicamentos. Sus propiedades estimulantes pueden contrarrestar los efectos de los depresores del SNC .
Alivio del Temblor Postoperatorio
El temblor es una complicación común e incómoda después de la anestesia. El Doxapram HCL se ha utilizado en entornos de investigación para explorar su efectividad en la reducción del temblor postoperatorio .
Investigación sobre los Efectos Neuroprotectores
Los estudios están explorando los efectos neuroprotectores del Doxapram HCL. Se está investigando por su potencial para proteger las células neuronales contra el daño hipóxico o isquémico, lo que podría tener implicaciones para el tratamiento de los accidentes cerebrovasculares .
Uso en Investigación Psiquiátrica
La capacidad del Doxapram HCL para estimular el SNC es de interés en la investigación psiquiátrica. Puede tener aplicaciones en el estudio y, potencialmente, el tratamiento de afecciones asociadas con la depresión del SNC .
Exploración de las Propiedades Antisédantes
Se están investigando las propiedades antisédantes del compuesto, particularmente en el contexto de contrarrestar la sedación de los anestésicos o los medicamentos sedantes durante los procedimientos médicos .
Mecanismo De Acción
Target of Action
Doxapram HCL primarily targets the peripheral carotid chemoreceptors . These chemoreceptors play a crucial role in detecting changes in the oxygen, carbon dioxide, and pH levels in the blood and help regulate the respiratory rate accordingly .
Mode of Action
Doxapram HCL interacts with its targets by inhibiting certain potassium channels . This inhibition is thought to stimulate the carotid body, leading to an increase in the respiratory rate .
Biochemical Pathways
The primary biochemical pathway affected by Doxapram HCL involves the stimulation of the peripheral carotid chemoreceptors . This stimulation leads to an increase in the respiratory rate, which can help patients with respiratory insufficiency .
Result of Action
The primary molecular and cellular effect of Doxapram HCL’s action is the increase in the respiratory rate . This is achieved through the stimulation of the peripheral carotid chemoreceptors, leading to an increase in tidal volume associated with a slight increase in the respiratory rate .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Doxapram Hydrochloride Monohydrate produces respiratory stimulation mediated through the peripheral carotid chemoreceptors . It is thought to stimulate the carotid body by inhibiting certain potassium channels . The respiratory stimulant action of Doxapram Hydrochloride Monohydrate is manifested by an increase in tidal volume associated with a slight increase in respiratory rate .
Cellular Effects
Doxapram Hydrochloride Monohydrate has a significant impact on various types of cells and cellular processes. It influences cell function by increasing the tidal volume and respiratory rate, which can have a profound effect on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Doxapram Hydrochloride Monohydrate involves its ability to stimulate the peripheral carotid chemoreceptors, thought to be achieved by inhibiting certain potassium channels . This leads to an increase in tidal volume and a slight increase in respiratory rate .
Temporal Effects in Laboratory Settings
The onset of respiratory stimulation following the recommended single intravenous injection of Doxapram Hydrochloride Monohydrate usually occurs in 20 to 40 seconds with peak effect at 1 to 2 minutes . The duration of effect may vary from 5 to 12 minutes .
Dosage Effects in Animal Models
In animal models, the effects of Doxapram Hydrochloride Monohydrate vary with different dosages. For instance, in dogs, at a dose of 2 mg/kg body weight, the respiratory effects and pressor effects were manifested without the transient hypotension .
Metabolic Pathways
Doxapram Hydrochloride Monohydrate is rapidly metabolized following a single IV dose. It undergoes hydroxylation to ketodoxapram, an active metabolite .
Transport and Distribution
It is known that it is well distributed into tissues in animals .
Subcellular Localization
Given its role as a respiratory stimulant, it is likely to interact with cellular components involved in respiratory processes .
Propiedades
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXILHMHYLZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047837 | |
Record name | Doxapram hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113-07-5 | |
Record name | Doxapram hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxapram hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxapram hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxapram hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXAPRAM HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.